EB-3D

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

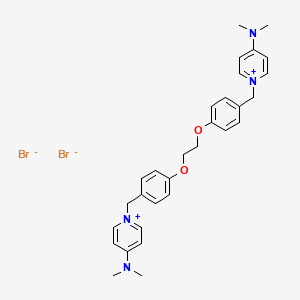

1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXVGPSPZQBBDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of EB-3D: A Technical Guide for Researchers

COMPOUND NAME: EB-3D CHEMICAL NAME: 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridinium) bromide[1] CAS NUMBER: 1839150-63-8 (bromide)[1]

Executive Summary

This compound is a novel, potent, and selective inhibitor of Choline Kinase alpha 1 (ChoKα1).[2][3][4] Emerging research has identified this compound as a promising anti-cancer agent, demonstrating significant antiproliferative activity and the ability to induce apoptosis in various cancer cell lines, particularly in T-acute lymphoblastic leukemia (T-ALL) and breast cancer.[1][5] Its mechanism of action involves the deregulation of critical cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway, leading to reduced protein synthesis and cell death.[2][5][6] Furthermore, this compound has been shown to interfere with lipid metabolism, a key hallmark of cancer cells. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

The primary molecular target of this compound is Choline Kinase alpha 1 (ChoKα1), an enzyme that catalyzes the phosphorylation of choline to phosphocholine, the first step in the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes.[4] In many cancer types, ChoKα1 is overexpressed and its activity is elevated, leading to increased levels of phosphocholine and contributing to malignant transformation, cell proliferation, and survival.

By selectively inhibiting ChoKα1, this compound disrupts choline metabolism, leading to a cascade of downstream effects:

-

Inhibition of Phosphatidylcholine Synthesis: The most direct consequence of ChoKα1 inhibition is the reduced production of phosphocholine and subsequently phosphatidylcholine. This alteration in membrane phospholipid composition can affect membrane integrity, signaling, and trafficking.

-

Activation of AMPK: this compound treatment leads to the early activation of AMPK, a crucial cellular energy sensor.[2][5] The exact mechanism of AMPK activation by this compound is still under investigation but is likely related to cellular stress induced by the inhibition of choline metabolism.

-

Inhibition of the mTORC1 Pathway: Activated AMPK directly phosphorylates and inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[2][5] The inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream targets, including 4E-BP1 and p70S6K, which in turn suppresses protein synthesis and induces cell cycle arrest and apoptosis.[2][5][6]

-

Induction of Apoptosis: this compound has been shown to be a potent inducer of apoptosis in cancer cells.[2][4][5] This programmed cell death is a consequence of the combined effects of disrupted choline metabolism, AMPK activation, and mTORC1 inhibition.

-

Interference with Lipid Homeostasis: Beyond its effects on phosphatidylcholine synthesis, this compound also impacts broader lipid metabolism. Studies have shown that it affects the synthesis of diacylglycerols and triacylglycerols and alters cholesterol homeostasis.[2]

Quantitative Data

The biological activity of this compound has been quantified in several studies across various cancer cell lines. The following tables summarize the key findings.

Table 1: ChoKα1 Inhibition

| Parameter | Value | Reference |

| IC50 (ChoKα1) | ~1 µM | [3][6] |

Table 2: Antiproliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 Value | Reference |

| MOLT-16 | T-acute lymphoblastic leukemia | 0.9 ± 0.6 nM | [4] |

| HepG2 | Hepatocellular carcinoma | 14.55 µM | [6] |

GI50: The concentration of a drug that inhibits the growth of cells by 50%.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the antiproliferative effects of this compound on cancer cells.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound. Researchers should refer to the specific publications for detailed and optimized protocols for their experimental systems.

Cell Culture and Drug Treatment

-

Cell Lines: T-ALL cell lines (e.g., MOLT-16, JURKAT) or breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight (for adherent cells). The medium is then replaced with a fresh medium containing various concentrations of this compound or vehicle control (DMSO).

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, Cleaved PARP, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The GI50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for 48-72 hours.

-

Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

This compound is a promising preclinical candidate with a well-defined mechanism of action targeting Choline Kinase α1. Its ability to induce apoptosis and inhibit proliferation in various cancer models, particularly T-ALL, through the modulation of the AMPK-mTOR pathway highlights its therapeutic potential. Further research is warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies with existing chemotherapeutic agents. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the promising anticancer activities of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Choline kinase inhibitors this compound and EB-3P interferes with lipid homeostasis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]

- 6. researchgate.net [researchgate.net]

EB-3D: A Selective Choline Kinase Alpha (ChoKα) Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline kinase alpha (ChoKα) is a critical enzyme in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes. Its overexpression and hyperactivity are strongly correlated with the progression, invasion, and metastasis of various cancers, making it a compelling target for anticancer drug development. EB-3D is a novel, potent, and selective inhibitor of ChoKα1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in further exploring the therapeutic potential of this compound.

Introduction

The aberrant metabolism of choline-containing compounds is a hallmark of many cancers. Choline kinase (ChoK) catalyzes the first step in the Kennedy pathway, the phosphorylation of choline to phosphocholine.[1] The alpha isoform, ChoKα, is particularly implicated in tumorigenesis.[1] Inhibition of ChoKα presents a promising strategy to selectively target cancer cells. This compound, a novel choline-competitive symmetrical biscationic compound, has emerged as a potent and selective inhibitor of ChoKα1.[2] This document details the current scientific understanding of this compound as a potential anticancer agent.

Mechanism of Action

This compound exerts its anticancer effects primarily through the competitive inhibition of ChoKα. This leads to a reduction in phosphocholine levels, a key precursor for phosphatidylcholine synthesis.[2] The resulting metabolic stress triggers a cascade of downstream signaling events, most notably the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This disruption of the AMPK-mTOR axis leads to a reduction in protein synthesis, cell cycle arrest, induction of apoptosis, and in some contexts, cellular senescence.[1][2]

Figure 1: The Choline Kinase (ChoKα) Signaling Pathway.

References

- 1. This compound a novel choline kinase inhibitor induces deregulation of the AMPK-mTOR pathway and apoptosis in leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of EB-3D in AMPK-mTOR Pathway Deregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound EB-3D, a potent and selective inhibitor of choline kinase α (ChoKα), has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in the deregulation of the AMPK-mTOR axis, and the subsequent cellular consequences, primarily in the context of oncology. Detailed experimental protocols for key assays and a structured presentation of quantitative data are included to facilitate further research and drug development efforts in this area.

Introduction: this compound and the AMPK-mTOR Pathway

1.1. This compound: A Selective Choline Kinase α Inhibitor

This compound is a small molecule inhibitor that selectively targets choline kinase α (ChoKα), the enzyme responsible for the phosphorylation of choline to phosphocholine.[1] This is the initial and rate-limiting step in the de novo biosynthesis of phosphatidylcholine, a major component of eukaryotic cell membranes.[3] In numerous cancer types, ChoKα is overexpressed and its activity is elevated, contributing to increased cell proliferation and survival.[3][4] By inhibiting ChoKα, this compound disrupts cellular choline metabolism, leading to a cascade of downstream effects.

The chemical structure of this compound is provided below:

1.2. The AMPK-mTOR Signaling Nexus

The AMPK and mTOR pathways are central regulators of cellular metabolism, growth, and survival. AMPK acts as a cellular energy sensor, activated under conditions of low ATP, which in turn activates catabolic pathways to restore energy balance. Conversely, mTOR, particularly the mTORC1 complex, is a key promoter of anabolic processes, including protein and lipid synthesis, and is active under nutrient-replete conditions. These two pathways are intricately linked, with AMPK activation generally leading to the inhibition of mTORC1 signaling.[5][6] This interplay is crucial for maintaining cellular homeostasis and is often dysregulated in cancer.

Mechanism of Action: this compound-Mediated Deregulation of AMPK-mTOR

This compound's primary mechanism of action is the inhibition of ChoKα, which leads to a decrease in phosphocholine levels. This disruption of choline metabolism is interpreted by the cell as a state of metabolic stress, which triggers the activation of AMPK.[4] Activated AMPK then phosphorylates and inhibits key components of the mTORC1 signaling pathway. This leads to the dephosphorylation and inactivation of mTORC1's downstream effectors, p70S6K and 4E-BP1, resulting in the inhibition of protein synthesis and cell growth. This cascade of events ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells.[4]

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for its primary target, ChoKα1, and the 50% growth inhibition (GI50) values for different cancer cell lines are summarized below.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | ChoKα1 | 1 µM | [1][2] |

| GI50 | T-Acute Lymphoblastic Leukemia (T-ALL) | ||

| JURKAT | 136.2 nM | [2] | |

| CCRF-CEM | 478.8 nM | [2] | |

| HSB-2 | 17.7 nM | [2] | |

| MOLT-16 | 0.9 nM | [2] | |

| DNA-41 | 60.6 nM | [2] | |

| LOUCY | 200 nM | [2] | |

| PEER | 265 nM | [2] | |

| ALL-SIL | 132 nM | [2] | |

| GI50 | Breast Cancer | ||

| MDA-MB-231 | 0.026 µM | [4] | |

| MDA-MB-468 | 0.035 µM | [4] | |

| MCF-7 | 0.037 µM | [4] | |

| GI50 | Hepatocellular Carcinoma | ||

| HepG2 | 14.55 µM | [2] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature studying this compound and provide a framework for investigating its effects on the AMPK-mTOR pathway.

4.1. Western Blot Analysis of AMPK and mTOR Pathway Proteins

This protocol details the procedure for assessing the phosphorylation status of key proteins in the AMPK-mTOR pathway following treatment with this compound.

Materials:

-

Cell Lines: T-ALL or breast cancer cell lines (e.g., JURKAT, MDA-MB-231)

-

This compound (stock solution in DMSO)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-p70S6K (Thr389)

-

Rabbit anti-p70S6K

-

Rabbit anti-phospho-4E-BP1 (Ser65)

-

Rabbit anti-4E-BP1

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Other Reagents: BSA or non-fat dry milk, TBST (Tris-buffered saline with 0.1% Tween 20), ECL detection reagent.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle (DMSO) for specified time points (e.g., 0.5, 1, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify band intensities, which should be normalized to the loading control.

4.2. Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cell Lines

-

This compound

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 value can be determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

4.3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell Lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit: (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow Cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively deregulates the AMPK-mTOR pathway in cancer cells. Its ability to induce metabolic stress and subsequently trigger apoptosis or senescence highlights the potential of targeting choline metabolism in oncology. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar ChoKα inhibitors. Future research should focus on in vivo efficacy, potential resistance mechanisms, and the identification of predictive biomarkers to guide the clinical application of this novel class of anti-cancer compounds.

References

In-Depth Technical Guide: EB-3D Induced Apoptosis in Leukemia T-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of EB-3D, a novel choline kinase α (ChoKα) inhibitor, in inducing apoptosis in leukemia T-cells. This document details the quantitative effects of this compound on cell viability and apoptosis, outlines the experimental protocols for key assays, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent and selective inhibitor of choline kinase α (ChoKα), an enzyme that is frequently overexpressed in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). By inhibiting ChoKα, this compound disrupts choline metabolism within cancer cells, leading to a cascade of events that culminate in apoptotic cell death. A key mechanism is the deregulation of the AMPK-mTOR signaling pathway, a critical regulator of cellular energy homeostasis and protein synthesis.

Quantitative Data on this compound Efficacy

The anti-proliferative and apoptotic effects of this compound have been quantified across a panel of T-leukemia cell lines. The following tables summarize the key findings from studies investigating the efficacy of this compound.

Table 1: Anti-proliferative Activity of this compound in T-Leukemia Cell Lines

| Cell Line | GI50 (nM) after 72h Treatment |

| MOLT-16 | 0.9 ± 0.6 |

| JURKAT | 1.2 ± 0.3 |

| MOLT-4 | 1.5 ± 0.4 |

| CCRF-CEM | 2.1 ± 0.7 |

| PEER | 2.5 ± 0.8 |

GI50 represents the concentration of this compound that inhibits cell growth by 50%. Data are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by this compound in T-ALL Cell Lines after 72h

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| JURKAT | 0 | 5.2 ± 1.1 |

| 1 | 25.4 ± 3.2 | |

| 2.5 | 48.7 ± 4.5 | |

| MOLT-4 | 0 | 4.8 ± 0.9 |

| 1 | 22.1 ± 2.8 | |

| 2.5 | 45.3 ± 3.9 |

Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on leukemia T-cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of this compound.

-

Cell Seeding: Seed T-leukemia cells (e.g., JURKAT, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, the concentration at which a 50% inhibition of cell growth is observed, using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

-

Cell Treatment: Plate T-leukemia cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathway.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows.

This compound Induced Apoptotic Signaling Pathway

Caption: this compound inhibits ChoKα, leading to AMPK activation and subsequent mTORC1 inhibition, which suppresses protein synthesis and induces apoptosis.

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for the quantification of this compound induced apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for T-cell acute lymphoblastic leukemia. Its mechanism of action, centered on the inhibition of ChoKα and the subsequent deregulation of the AMPK-mTOR pathway, leads to potent anti-proliferative and pro-apoptotic effects in leukemia T-cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapy.

An In-depth Technical Guide to EB-3D (CAS# 1839150-63-8): A Potent Choline Kinase α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-3D is a potent and selective inhibitor of choline kinase α (ChoKα), a critical enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[1][2][3] Upregulation of ChoKα is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound. Detailed experimental methodologies are provided for key assays, and the associated signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

Chemical Properties and Structure

This compound is a synthetic small molecule with the CAS number 1839150-63-8. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1839150-63-8[1][4][5] |

| Molecular Formula | C30H36Br2N4O2[1][4] |

| Molecular Weight | 644.44 g/mol [1][4][5] |

| IUPAC Name | 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridinium) bromide[4] |

| SMILES | [Br-].[Br-].CN(C)C1=CC=--INVALID-LINK--C=C1[1] |

| Appearance | White powder[6] |

| Purity | ≥98% (Commercially available)[6] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of ChoKα1 with an IC50 of 1 μM in a cell-free assay.[1][2][3] Its primary mechanism of action involves the direct inhibition of ChoKα, leading to a reduction in phosphocholine levels, a critical precursor for phosphatidylcholine synthesis. This disruption of choline metabolism has profound effects on cancer cells, including the induction of apoptosis and deregulation of key signaling pathways.

Deregulation of the AMPK-mTOR Pathway

A key consequence of ChoKα inhibition by this compound is the deregulation of the AMPK-mTOR signaling pathway.[1][4] this compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling.[1] This inhibition is observed through the dephosphorylation of mTOR and its downstream targets, such as p70S6K and 4E-BP1.

Induction of Apoptosis in Cancer Cells

This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[2] The inhibition of ChoKα and subsequent deregulation of the AMPK-mTOR pathway culminates in the induction of apoptosis.[1]

Effects on Lipid Homeostasis

Beyond its effects on the AMPK-mTOR pathway, this compound also interferes with lipid homeostasis in cancer cells, such as the hepatocellular carcinoma cell line HepG2.[5]

Quantitative Biological Data

The following tables summarize the quantitative biological data for this compound.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (ChoKα1) | Cell-free | 1 μM | [1][2][3] |

| GI50 | T-leukemia cell lines | Nanomolar range | [2] |

| GI50 | HepG2 | 14.55 μM (48 hours) | [2] |

Table 2: In Vivo Activity

| Animal Model | Treatment | Outcome | Reference |

| Syngeneic orthotopic E0771-C57BL/6 mouse model | 1 mg/kg; i.p.; every other day | Impaired mammary tumor growth | [2] |

| Not specified | 2.5 mg/kg; every other day for 4 weeks | Reduction in spontaneous lung macro- and micrometastasis | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Choline Kinase α (ChoKα) Inhibition Assay (Cell-free)

This protocol outlines a general procedure for determining the IC50 of this compound against purified ChoKα1.

Materials:

-

Purified recombinant human ChoKα1

-

This compound (dissolved in DMSO)

-

ATP

-

Choline chloride

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Radiolabeled [γ-33P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, choline chloride, and purified ChoKα1 enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT or similar)

This protocol describes a common method to assess the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

T-ALL or other cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 value, the concentration of this compound that causes 50% growth inhibition.

Western Blot Analysis for AMPK-mTOR Pathway

This protocol details the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the AMPK-mTOR pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of ChoKα in cancer biology. Its potent and selective inhibition of ChoKα, coupled with its well-defined downstream effects on the AMPK-mTOR pathway and apoptosis, makes it a strong candidate for further preclinical and clinical investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising compound.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]

- 6. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]

- 7. New developments in AMPK and mTORC1 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on EB-3D in Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on EB-3D, a novel inhibitor of Choline Kinase α1 (ChoKα1), in various breast cancer models. The data and methodologies presented are collated from published preclinical studies to facilitate further investigation and drug development efforts in this promising area of oncology.

Core Concepts: this compound and its Target

This compound is a small molecule inhibitor targeting Choline Kinase α1 (ChoKα1), an enzyme that is frequently overexpressed and hyperactivated in aggressive forms of breast cancer.[1][2] ChoKα1 is the initial and rate-limiting enzyme in the Kennedy pathway, which is responsible for the biosynthesis of phosphatidylcholine (PtdCho), a major phospholipid component of eukaryotic cell membranes.[1][2] By competitively binding to the cholinergic site, this compound reduces the intracellular levels of phosphocholine (PCho) and phosphatidylcholine (PC), leading to anti-tumor effects.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound in breast cancer models.

Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Type | IC50 (µM) after 72h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 ± 0.3 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 ± 0.5 |

| MCF-7 | Estrogen Receptor-Positive | 3.0 ± 0.6 |

| E0771 | Murine Mammary Carcinoma | 2.0 ± 0.4 |

Data extracted from Mariotto et al., 2018.

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Treatment | Dosage | Tumor Volume Reduction (%) |

| Syngeneic orthotopic E0771 mouse model | This compound | 1 mg/kg | ~50% |

Data extracted from Mariotto et al., 2018.[3]

Table 3: Effect of this compound on Breast Cancer Cell Migration and Invasion

| Cell Line | Assay | Treatment Concentration (µM) | Reduction in Migration/Invasion (%) |

| MDA-MB-231 | Transwell Migration | 1 | ~60% |

| MDA-MB-231 | Matrigel Invasion | 1 | ~70% |

Data extracted from Mariotto et al., 2018.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

EB-3D and its effects on cellular senescence

An In-depth Technical Guide on EB-3D and its Effects on Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound this compound, a novel and potent inhibitor of choline kinase α1 (ChoKα1), has emerged as a significant molecule of interest in cancer research, primarily for its ability to induce cellular senescence in tumor cells. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and quantitative effects of this compound on cellular senescence, with a particular focus on breast cancer models. Detailed experimental protocols and visual representations of the key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oncogenic signaling. While it can contribute to aging-related pathologies, inducing senescence in cancer cells is a promising therapeutic strategy to halt tumor progression. This compound is a small molecule inhibitor that targets ChoKα1, the first enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[1] The overexpression and hyperactivation of ChoKα are associated with tumor progression, invasion, and metastasis in several cancers, including aggressive breast cancer, making it a viable therapeutic target.[1]

This compound exerts its anti-proliferative effects by inducing a state of cellular senescence in breast cancer cells. This is achieved through the modulation of key metabolic and signaling pathways, leading to a reduction in tumor growth and metastatic potential.[1]

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of ChoKα1. This inhibition leads to a reduction in the intracellular levels of phosphocholine (PCho), a critical component for the synthesis of phosphatidylcholine, a major phospholipid in eukaryotic cell membranes.[1] The disruption of choline metabolism triggers a cascade of signaling events that culminate in cellular senescence.

The key signaling pathway modulated by this compound involves the activation of the metabolic sensor AMP-activated protein kinase (AMPK) and the subsequent dephosphorylation and inactivation of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effectors.[1]

Signaling Pathway of this compound-Induced Senescence

Caption: Signaling pathway of this compound-induced cellular senescence.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from key experiments investigating the effects of this compound on breast cancer cell lines.

Table 1: Effect of this compound on Choline Metabolites in MDA-MB-231 Cells

| Treatment Time | Free Choline (% of Control) | Phosphocholine (PCho) (% of Control) | Glycerophosphocholine (GPCho) (% of Control) | Total Choline (tCho) (% of Control) |

| 24 hours | 212.5 ± 22.1 | - | - | - |

| 48 hours | 180.4 ± 12.3 | 48.9 ± 2.2 | Slightly Affected | 72.0 ± 3.5 |

| Data from 1H-NMR spectroscopy analysis after treatment with 1 μM this compound.[1] |

Table 2: Anti-proliferative Activity of this compound on Breast Cancer Cell Lines

| Cell Line | GI50 (μM) |

| MDA-MB-231 | 1.0 ± 0.2 |

| MDA-MB-468 | 1.2 ± 0.3 |

| MCF-7 | 1.5 ± 0.4 |

| GI50 values determined after 72 hours of treatment. |

Table 3: Induction of Senescence by this compound

| Cell Line | Treatment | % Senescent Cells (SA-β-gal positive) |

| MDA-MB-231 | Control | < 5% |

| 1 μM this compound (72h) | ~40% | |

| MDA-MB-468 | Control | < 5% |

| 1 μM this compound (72h) | ~35% |

Table 4: In Vivo Antitumor Efficacy of this compound

| Treatment Group | Tumor Volume Reduction (%) |

| Vehicle Control | 0 |

| This compound (low dose) | Significant reduction |

| Data from a syngeneic orthotopic E0771 mouse model of breast cancer.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7) and the murine breast cancer cell line (E0771) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Caption: Experimental workflow for SA-β-galactosidase staining.

SA-β-gal Staining Solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

Immunoblotting

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Primary Antibodies: p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-S6 Ribosomal Protein (Ser235/236), S6 Ribosomal Protein, p-4E-BP1 (Thr37/46), 4E-BP1, p16, p21, and β-actin.

-

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: 1 μg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qRT-PCR: qRT-PCR was performed using a SYBR Green PCR Master Mix on a real-time PCR system. The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.

-

Target Genes: CDKN1A (p21), CDKN2A (p16).

-

In Vivo Tumor Growth Assay

-

Animal Model: Female C57BL/6 mice (6-8 weeks old) were used.

-

Cell Implantation: 5x10^5 E0771 cells were injected into the mammary fat pad of each mouse.

-

Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered at a specified dose and schedule (e.g., intraperitoneal injection).

-

Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis.

Conclusion

This compound represents a promising therapeutic agent that effectively induces cellular senescence in breast cancer cells through the inhibition of ChoKα1 and subsequent modulation of the AMPK/mTOR signaling pathway. The data presented in this guide highlight its potent anti-proliferative and anti-metastatic effects, both in vitro and in vivo. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other ChoKα1 inhibitors in oncology. Further studies are warranted to explore the full clinical utility of this compound in the treatment of aggressive breast cancers.

References

Foundational Research on Choline Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline kinase (ChoK) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. This pathway begins with the phosphorylation of choline to phosphocholine (PCho), a reaction catalyzed by ChoK in the presence of ATP and magnesium.[1][2] In humans, there are two primary isoforms of ChoK, ChoKα and ChoKβ, encoded by the CHKA and CHKB genes, respectively.

Notably, a hallmark of many cancers is an altered choline metabolism, often characterized by the upregulation of ChoKα.[2][3][4] This increased enzymatic activity leads to elevated levels of PCho, which is not only a precursor for membrane biosynthesis but also a potential second messenger involved in mitogenic signal transduction.[1][5] The heightened demand for PC in rapidly proliferating cancer cells makes ChoKα an attractive therapeutic target. Inhibition of ChoKα has been shown to disrupt cell membrane integrity, arrest cell growth, and induce apoptosis in cancer cells, while having minimal effects on normal, non-tumorigenic cells.[3] This selective cytotoxicity has spurred the development of numerous small molecule inhibitors targeting ChoKα, some of which have shown promise in preclinical and clinical settings.[3]

This in-depth technical guide provides a comprehensive overview of the foundational research on choline kinase inhibitors, including their mechanism of action, key quantitative data, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Mechanism of Action and Key Signaling Pathways

The primary mechanism of action for choline kinase inhibitors is the competitive or non-competitive inhibition of the ChoK enzyme, which blocks the phosphorylation of choline to PCho.[1] This disruption of the Kennedy pathway has several downstream effects on cancer cells.

Oncogenic signaling pathways, such as Ras-Raf-MAPK and PI3K-Akt, are frequently activated in cancer and have been shown to upregulate the expression and activity of ChoKα.[4][5] The resulting increase in PCho can, in turn, contribute to the activation of these same mitogenic pathways, creating a feedback loop that promotes cancer cell proliferation and survival.[5] By inhibiting ChoK, these inhibitors can attenuate the signaling output of these critical oncogenic pathways.

Signaling Pathway Diagrams

Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis and the Site of Action for Choline Kinase Inhibitors.

Caption: Oncogenic Signaling Pathways Upregulating Choline Kinase α and the Therapeutic Intervention Point.

Quantitative Data for Key Choline Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of several well-characterized choline kinase inhibitors against the ChoKα isoform and their anti-proliferative effects on various cancer cell lines.

| Inhibitor | Target | IC50 (µM) | Selectivity (over ChoKβ) | Reference |

| MN58b | ChoKα | 1.4 | >30-fold | [6] |

| RSM-932A (TCD-717) | ChoKα | 1.0 | 33-fold | [6] |

| V-11-0711 | ChoKα | 0.02 | 11-fold | [6] |

| ICL-CCIC-0019 | ChoKα | 0.27 | - | [7] |

| ACG-416B | ChoKα | 0.13 | >385-fold | [6] |

| ACG-548B | ChoKα | 0.12 | >400-fold | [6] |

| EB-3D | ChoKα1 | 1.0 | - | [6] |

| JCR795b | ChoK | 3.5 | - | [6] |

| Hemicholinium-3 | ChoK | 500 (ex vivo) | - | [6] |

| Inhibitor | Cell Line(s) | Assay Type | GI50/IC50 (µM) | Reference |

| ICL-CCIC-0019 | NCI-60 Panel | - | Median GI50: 1.12 | |

| ICL-CCIC-0019 | 8 Cancer Cell Lines | - | Mean GI50: 1.09 | [7] |

| ICL-CCIC-0019 | 4 Cancer Cell Lines | SRB | Mean GI50: 0.5 | [7] |

| CK146 | 8 Cancer Cell Lines | - | Mean GI50: 3.8 | [7] |

Detailed Experimental Protocols

Choline Kinase Enzymatic Assay

This protocol is adapted from a standard coupled enzymatic assay used to determine the activity of choline kinase. The production of ADP during the phosphorylation of choline is coupled to the pyruvate kinase and lactate dehydrogenase reactions, leading to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Glycylglycine buffer (pH 8.5)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl₂)

-

Ethylenediaminetetraacetic acid (EDTA)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Phospho(enol)pyruvate (PEP)

-

Adenosine 5'-triphosphate (ATP)

-

Choline chloride

-

Pyruvate kinase (PK)

-

Lactic dehydrogenase (LDH)

-

Recombinant human choline kinase enzyme

-

Test inhibitor compounds

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing glycylglycine buffer, KCl, MgCl₂, EDTA, NADH, PEP, ATP, PK, and LDH at the desired final concentrations.

-

Add the test inhibitor compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known ChoK inhibitor).

-

Add the recombinant choline kinase enzyme to all wells except for the blank.

-

Pre-incubate the plate at 25°C for 5-10 minutes.

-

Initiate the reaction by adding choline chloride to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability/Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][3]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test inhibitor compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

-

Treat the cells with serial dilutions of the choline kinase inhibitor for the desired duration (e.g., 48-72 hours). Include vehicle-treated and untreated controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.[3][4]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

Materials:

-

Adherent cancer cell lines

-

Complete cell culture medium

-

Test inhibitor compounds

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

Tris base solution (10 mM)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates and treat with inhibitors as described for the MTT assay.

-

After the treatment period, fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 10-15 minutes and read the absorbance at 510 nm.

-

Calculate the cell growth inhibition and determine the GI50 values.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the efficacy of a choline kinase inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., HT-29, MDA-MB-231)

-

Matrigel (optional)

-

Choline kinase inhibitor formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly by measuring the length and width with calipers and using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the choline kinase inhibitor to the treatment group according to a predetermined dosing schedule, route (e.g., intraperitoneal, oral gavage), and concentration. The control group should receive the vehicle.

-

Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.

-

Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.

-

Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth inhibition in the treated group to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results. Tissues can be collected for further analysis, such as histology or biomarker assessment.

References

- 1. Noninvasive Detection of Lentiviral-Mediated Choline Kinase Targeting in a Human Breast Cancer Xenograft | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. cds.ismrm.org [cds.ismrm.org]

- 3. Noninvasive Detection of Lentiviral-Mediated Choline Kinase Targeting In a Human Breast Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Identification of a Unique Inhibitor-Binding Site on Choline Kinase α [indigo.uic.edu]

Methodological & Application

Application Notes & Protocols for Embryoid Body (EB) 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the uses and methodologies for creating and analyzing three-dimensional (3D) cell culture models, specifically focusing on Embryoid Bodies (EBs). EBs are 3D aggregates of pluripotent stem cells (PSCs) that, when cultured in suspension, can differentiate to form derivatives of all three primary germ layers: ectoderm, mesoderm, and endoderm. This capacity makes EB-based 3D cultures powerful tools for developmental biology research, drug discovery, and toxicity screening.[1][2][3]

Section 1: Applications of EB-3D Culture

Three-dimensional cell cultures are becoming essential for creating more physiologically relevant models compared to traditional 2D monolayer cultures.[1][3][4] By mimicking the complex cellular interactions and microenvironment of native tissues, 3D systems, such as EBs, offer more accurate and predictive data for a range of applications.[3]

Stem Cell Differentiation and Developmental Biology

EBs are foundational in studying early embryonic development in vitro. The spontaneous differentiation within EBs can be guided by specific growth factors and culture conditions to generate various cell lineages and organoids, which are self-organizing 3D structures that replicate the architecture and function of organs.

-

Modeling Early Development : The initial stages of EB differentiation closely mirror the differentiation of an early post-implantation embryo, providing a valuable model for studying gastrulation and germ layer specification.

-

Directed Differentiation : By manipulating the culture microenvironment, researchers can direct PSCs within EBs to differentiate into specific cell types, such as cardiomyocytes, neurons, and hematopoietic precursors.

-

Organoid Formation : EBs serve as a common starting point for the generation of more complex organoids, including those of the brain, kidney, and intestine, which are used for disease modeling and regenerative medicine research.

Drug Discovery and Toxicology Screening

The use of 3D cell cultures allows for greater predictability of drug efficacy and toxicity in humans before clinical trials, potentially lowering attrition rates for new medicines.[1] EB-derived models can more accurately reflect how a drug diffuses through tissues and interacts with cells in a 3D context.

-

Enhanced Predictive Power : Gene expression patterns in 3D models are closer to in vivo conditions, which can help in identifying novel drug targets and understanding mechanisms of chemoresistance.[1]

-

High-Throughput Screening (HTS) : EB-based models can be adapted for HTS platforms to assess the toxicity and efficacy of compound libraries on developing tissues.[5]

-

Developmental Toxicity Testing : EBs are an effective in vitro model for evaluating the potential teratogenic effects of new drug candidates on embryonic development.

Cancer Research

In oncology, 3D cultures are used to better understand tumor behavior, growth, and resistance to treatments.[2]

-

Tumor Spheroid Models : EBs can be used to model the avascular tumor core, studying cancer cell invasion, metastasis, and interactions with the surrounding microenvironment.

-

Cancer Stem Cell Studies : 3D culture methods are employed to culture cancer stem cells, which can generate tumor-spheres, providing insights into tumor initiation and recurrence.[2]

Section 2: Experimental Protocols

Protocol: Generation of Embryoid Bodies using the Hanging Drop Method

The hanging drop method is a widely used scaffold-free technique that allows for the formation of uniformly sized EBs.[2] The size of the EB can be controlled by the number of cells seeded in each drop.

Materials:

-

Pluripotent stem cells (e.g., mESCs or hiPSCs)

-

PSC culture medium

-

Differentiation medium (e.g., DMEM with 15% FBS, non-essential amino acids, L-glutamine, and β-mercaptoethanol)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (0.05%)

-

Petri dishes (100 mm)

-

Micropipette and sterile tips

Procedure:

-

Cell Preparation : Harvest PSCs grown in 2D culture at approximately 80-90% confluency. Dissociate the cells into a single-cell suspension using Trypsin-EDTA.[6][7]

-

Cell Counting : Neutralize the trypsin and count the cells to prepare a suspension at a desired concentration (e.g., 2.5 x 10^4 cells/mL) in differentiation medium.

-

Hanging Drop Formation : Pipette 20 µL drops of the cell suspension onto the inside of a 100 mm Petri dish lid. Typically, 20-30 drops can be placed on a single lid.

-

Incubation : Add 5-10 mL of sterile PBS to the bottom of the Petri dish to create a humidified chamber. Carefully place the lid back on the dish.[7]

-

EB Formation : Incubate the plate at 37°C and 5% CO2. The cells will aggregate at the bottom of the hanging drops due to gravity, forming EBs within 24-48 hours.[7]

-

EB Harvesting and Culture : After 2-4 days, harvest the EBs by gently washing them from the lid into a new Petri dish containing fresh differentiation medium for suspension culture.

-

Medium Exchange : Change the medium every 2 days by allowing the EBs to settle, aspirating the old medium, and adding fresh medium.

Workflow for Hanging Drop EB Formation:

Caption: Workflow for generating Embryoid Bodies (EBs) via the hanging drop method.

Protocol: Analysis of EB Differentiation by Immunofluorescence

This protocol outlines the staining of whole EBs to identify markers of the three germ layers.

Materials:

-

EBs (Day 8-12 of differentiation)

-

PBS

-

4% Paraformaldehyde (PFA)

-

Permeabilization Buffer (0.25% Triton X-100 in PBS)

-

Blocking Buffer (5% BSA, 0.1% Tween-20 in PBS)

-

Primary antibodies (e.g., Nestin for ectoderm, α-SMA for mesoderm, HNF3β for endoderm)

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Microcentrifuge tubes

-

Confocal microscope

Procedure:

-

Fixation : Collect EBs into a microcentrifuge tube. Wash twice with PBS and fix with 4% PFA for 20-30 minutes at room temperature.

-

Permeabilization : Wash the fixed EBs three times with PBS. Permeabilize with Permeabilization Buffer for 15 minutes.

-

Blocking : Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation : Incubate the EBs with primary antibodies diluted in Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation : Wash the EBs three times with PBS. Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in Blocking Buffer for 2 hours at room temperature in the dark.

-

Mounting and Imaging : Wash the EBs three times with PBS. Mount the EBs on a glass slide with mounting medium.

-

Image Acquisition : Image the stained EBs using a confocal microscope to analyze the spatial organization of the differentiated cell types.[8]

Section 3: Data Presentation and Quantitative Analysis

Quantitative analysis is crucial for obtaining objective data from 3D cultures.[9][10][11] High-content imaging and analysis (HCIA) can be used to assess various parameters of EB architecture and differentiation.[8]

Key Metrics for this compound Culture Analysis

| Parameter | Description | Typical Analysis Method | Reference |

| EB Size and Morphology | Measurement of EB diameter, area, and circularity over time. Consistent size is important as it can affect differentiation outcomes. | Brightfield microscopy, Automated image analysis software (e.g., AMIDA). | [12][13] |

| Cell Viability | Assessment of live and dead cells within the EB structure. Often performed using fluorescent dyes (e.g., Calcein-AM/EthD-1). | Confocal microscopy, High-content imaging, Machine learning-based image segmentation. | [9] |

| Proliferation Rate | Measurement of cell division within the EB. Can be assessed by staining for proliferation markers like Ki-67 or using assays like EdU incorporation. | Immunofluorescence, Flow cytometry of dissociated EBs. | [8] |

| Gene Expression | Quantification of lineage-specific gene expression to determine differentiation status. | qPCR on RNA extracted from EBs, Whole genome microarrays. | [14] |

| Protein Expression | Detection and localization of specific proteins to confirm cell identity and spatial organization. | Immunofluorescence with confocal microscopy, Western blotting of EB lysates. | [15] |

| Drug Efficacy (IC50) | Determination of the concentration of a drug that inhibits a biological process by 50%. Assessed using viability or metabolic assays. | Plate-based luminescence/fluorescence assays, High-content analysis of dose-response. | [16] |

Example: Quantitative Analysis of Drug Toxicity on EBs

This table shows hypothetical data from a high-content analysis of EBs treated with a test compound.

| Compound Conc. (µM) | Average EB Diameter (µm) | % Viability (Live/Dead Assay) | Caspase-3/7 Activity (RFU) |

| 0 (Control) | 450 ± 25 | 95 ± 3 | 150 ± 20 |

| 1 | 430 ± 30 | 88 ± 5 | 350 ± 45 |

| 10 | 350 ± 40 | 65 ± 8 | 1200 ± 150 |

| 50 | 210 ± 50 | 25 ± 7 | 2500 ± 300 |

Data are represented as mean ± standard deviation.

Section 4: Signaling Pathways in EB Differentiation

The differentiation of pluripotent stem cells within EBs is regulated by complex signaling pathways that mimic those active during embryonic development. The initial differentiation into the three germ layers is often influenced by pathways such as Activin/Nodal, BMP, Wnt, and FGF.

References

- 1. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Biomaterials in 3D Cell Culture and Contributions of 3D Cell Culture to Drug Development and Basic Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellculturecompany.com [cellculturecompany.com]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. mdpi.com [mdpi.com]

- 7. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]

- 8. High Content Image Analysis of Spatiotemporal Proliferation and Differentiation Patterns in 3D Embryoid Body Differentiation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nondestructive, quantitative viability analysis of 3D tissue cultures using machine learning image segmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axt.com.au [axt.com.au]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Quantitative Phenotypic Image Analysis of Three-Dimensional Organotypic Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Confined 3D microenvironment regulates early differentiation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. youtube.com [youtube.com]

Application Notes and Protocols for 3D Spheroid-Based In Vitro Cancer Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[1][2] These models, such as spheroids and organoids, recapitulate key aspects of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression patterns.[2][3] This physiological relevance makes 3D cultures invaluable tools for cancer biology research and for the preclinical screening and validation of novel therapeutic compounds.[3][4] This document provides a detailed protocol for the generation, culture, and analysis of cancer cell spheroids for in vitro studies, with a specific application focus on evaluating the efficacy of therapeutic compounds.

I. Core Principles of 3D Spheroid Models in Cancer Research

3D spheroid models offer several advantages over 2D cultures for cancer studies:

-

Mimicry of Tumor Microenvironment: Spheroids replicate the complex cellular architecture and signaling cues found in solid tumors.[2][3]

-

Physiological Gradients: The 3D structure of spheroids leads to gradients of oxygen, nutrients, and waste products, similar to what is observed in vivo.

-

Drug Response and Resistance: The layered structure of spheroids can mimic the drug penetration and resistance patterns seen in clinical settings.

-

Cell-Cell and Cell-Matrix Interactions: These models allow for the study of complex interactions between cancer cells and their surrounding environment, which play a crucial role in tumor progression and metastasis.[5]

II. Experimental Protocols

A. Protocol for Generation of Cancer Cell Spheroids (Hanging Drop Method)

This protocol describes the formation of cancer cell spheroids using the hanging drop method, a scaffold-free technique that promotes cell aggregation through gravity.[6][7]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

10 cm Petri dish lids

-

Sterile PBS

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Culture cancer cells in a T-75 flask to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.[6][7]

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL (this may need optimization depending on the cell line).[7]

-

-

Hanging Drop Formation:

-

Spheroid Formation:

B. Protocol for Drug Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with therapeutic compounds.

Materials:

-

Pre-formed cancer cell spheroids

-

Complete cell culture medium

-

Therapeutic compound stock solution (e.g., EB-3D, a Choline Kinase α1 inhibitor)

-

Ultra-low attachment 96-well plates

-

Dimethyl sulfoxide (DMSO) as a vehicle control[8]

Procedure:

-

Spheroid Transfer:

-

Gently harvest the spheroids from the hanging drops by washing them into a sterile reservoir with complete medium.

-

Transfer individual spheroids into the wells of an ultra-low attachment 96-well plate.

-

-

Drug Preparation and Treatment:

-

Prepare serial dilutions of the therapeutic compound in complete medium. Include a vehicle control (e.g., 0.1% DMSO).

-